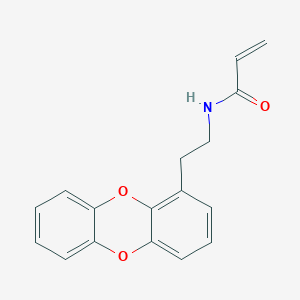![molecular formula C24H22N2O4S2 B2783365 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide CAS No. 899732-92-4](/img/structure/B2783365.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation. The compound has shown significant inhibitory activity against COX-1, with IC50 values of 11.34 µM .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in prostaglandin levels, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of BHBA is its versatility in lab experiments. It can be used in vitro and in vivo, making it a useful tool for studying various physiological and biochemical processes. However, one limitation of BHBA is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are numerous future directions for BHBA research. One area of interest is its potential as a treatment for cancer. BHBA has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, BHBA has been found to improve gut health and immune function, making it a potential treatment for inflammatory bowel disease. Further research is needed to fully understand the mechanisms of action of BHBA and its potential therapeutic applications.
Synthesis Methods
The synthesis of BHBA involves several steps, including the condensation of 3-amino-4-hydroxybenzoic acid with 2-aminobenzenethiol to form the intermediate compound, 3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline. This intermediate is then coupled with 4-tosylbutyric acid chloride to produce the final product, BHBA. The yield of this synthesis method is typically around 60%.
Scientific Research Applications
BHBA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. BHBA has also been found to modulate the immune system, improve gut health, and regulate metabolism. Due to these properties, BHBA has been investigated as a potential treatment for various diseases, including cancer, diabetes, and inflammatory bowel disease.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-8-11-18(12-9-16)32(29,30)14-4-7-23(28)25-17-10-13-21(27)19(15-17)24-26-20-5-2-3-6-22(20)31-24/h2-3,5-6,8-13,15,27H,4,7,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMNZKMKSXBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2783282.png)
![Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2783283.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783288.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2783290.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2783291.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-methoxy-5-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2783296.png)
![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)


![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)
